molecular formula C20H18N4O3 B11695839 N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11695839
M. Wt: 362.4 g/mol
InChI Key: SEYAPTRPGUOMQI-FYJGNVAPSA-N
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Description

N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both a pyrrole ring and a nitrobenzohydrazide moiety

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C20H18N4O3/c1-14-11-17(15(2)23(14)18-8-4-3-5-9-18)13-21-22-20(25)16-7-6-10-19(12-16)24(26)27/h3-13H,1-2H3,(H,22,25)/b21-13+

InChI Key

SEYAPTRPGUOMQI-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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